molecular formula C23H24N2O4 B11387925 6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one

Cat. No.: B11387925
M. Wt: 392.4 g/mol
InChI Key: QKKWDLVDTQMTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyranone ring. The compound also contains a piperazine moiety substituted with a 4-methoxyphenyl group, which is linked to the chromen-4-one core via a carbonyl group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-4-one core, which can be synthesized from readily available starting materials such as salicylaldehyde and ethyl acetoacetate.

    Formation of Chromen-4-one Core: The chromen-4-one core is formed through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield 6-ethyl-4H-chromen-4-one.

    Introduction of Piperazine Moiety: The piperazine moiety is introduced by reacting 6-ethyl-4H-chromen-4-one with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a ligand for various receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as adrenergic receptors, and modulate their activity. This interaction can lead to various biological effects, including the inhibition of enzyme activity, modulation of neurotransmitter release, and alteration of cellular signaling pathways. The exact mechanism of action may vary depending on the specific biological context and the target receptor involved.

Comparison with Similar Compounds

6-ethyl-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one can be compared with other similar compounds, such as:

    2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine moiety and a chromen-4-one core, similar to the target compound, but with different substituents on the phenyl ring.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine moiety and are studied for their potential therapeutic applications, particularly as ligands for adrenergic receptors.

    5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar chromen-4-one core but with different substituents on the phenyl ring, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-ethyl-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-3-16-4-9-21-19(14-16)20(26)15-22(29-21)23(27)25-12-10-24(11-13-25)17-5-7-18(28-2)8-6-17/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

QKKWDLVDTQMTCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.